molecular formula C21H32N2O B5119314 1-benzyl-N-cyclooctyl-4-piperidinecarboxamide

1-benzyl-N-cyclooctyl-4-piperidinecarboxamide

Cat. No. B5119314
M. Wt: 328.5 g/mol
InChI Key: ULPSSKRLOJJMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-cyclooctyl-4-piperidinecarboxamide (commonly known as BTCP) is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential pharmacological applications. BTCP is a potent and selective dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of BTCP is based on its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, BTCP increases the concentration of dopamine in the synapse, which leads to enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are mainly related to its ability to increase dopamine signaling. This leads to a variety of effects such as increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. However, excessive dopamine signaling can also lead to adverse effects such as addiction, psychosis, and neurotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTCP in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, the use of BTCP is also associated with some limitations such as its potential for abuse and neurotoxicity.

Future Directions

There are several future directions for the research on BTCP. One potential direction is the development of new derivatives with improved pharmacological properties such as increased selectivity and reduced toxicity. Another direction is the investigation of the role of BTCP in the regulation of other neurotransmitters such as serotonin and norepinephrine. Finally, the potential therapeutic applications of BTCP in the treatment of various neurological disorders should be further investigated.

Synthesis Methods

The synthesis of BTCP involves a multi-step process that starts with the reaction of cyclooctanone with benzylmagnesium chloride to form a Grignard reagent. The Grignard reagent is then reacted with piperidine to form the corresponding alcohol, which is subsequently converted to the carboxylic acid. Finally, the carboxylic acid is treated with thionyl chloride to form the desired amide product.

Scientific Research Applications

BTCP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.

properties

IUPAC Name

1-benzyl-N-cyclooctylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c24-21(22-20-11-7-2-1-3-8-12-20)19-13-15-23(16-14-19)17-18-9-5-4-6-10-18/h4-6,9-10,19-20H,1-3,7-8,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPSSKRLOJJMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-cyclooctylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.